[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
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Overview
Description
[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclobutyl ring substituted with a difluoromethyl group and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride typically involves the introduction of the difluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. For instance, difluoromethylation of heterocycles can be performed via a radical process, which is crucial for functionalizing diverse fluorine-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques optimized for efficiency and yield. For example, the preparation of similar compounds like 3-(difluoromethyl) oxetane-3-amine hydrochloride involves specific reaction conditions and reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the cyclobutyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclobutyl ring.
Scientific Research Applications
[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: The compound is used in the production of various materials and chemicals, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like succinate dehydrogenase, affecting mitochondrial respiration . The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides, it shares the difluoromethyl group but differs in its core structure.
Difluoromethylated pyridines: These compounds are used in medicinal and agricultural chemistry, benefiting from the difluoromethyl group’s ability to modulate biological activity.
Uniqueness
[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is unique due to its cyclobutyl ring structure combined with the difluoromethyl and methoxy groups. This combination provides distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-7(4-10)2-5(3-7)6(8)9;/h5-6H,2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONTVPHGMIGFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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